molecular formula C14H13NO4 B3041762 methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate CAS No. 357231-33-5

methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate

Cat. No.: B3041762
CAS No.: 357231-33-5
M. Wt: 259.26 g/mol
InChI Key: BGVOMAWEAKULOV-XYOKQWHBSA-N
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Description

Methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate is a benzoate ester derivative featuring a conjugated α,β-unsaturated carbonyl system with cyano and ethoxy substituents. Its structural uniqueness lies in the (E)-configuration of the propenyl group, which influences electronic properties and reactivity. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals or functional materials due to its ability to participate in cycloadditions, nucleophilic substitutions, and conjugation-driven interactions. Key identifiers include the InChIKey GFDCYWYWNSTMDX-UHFFFAOYSA-N and synonyms such as "ethyl 3-[4-(methoxycarbonyl)phenyl]-3-oxopropanoate" .

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-19-14(17)12(9-15)8-10-4-6-11(7-5-10)13(16)18-2/h4-8H,3H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVOMAWEAKULOV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of acid catalysts. One common method is the reaction of 4-cyanobenzoic acid with ethyl acetoacetate under acidic conditions to form the desired ester. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-cyanobenzoic acid and ethanol.

    Reduction: Methyl 4-[(E)-2-amino-3-ethoxy-3-oxoprop-1-enyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzoate ester core with derivatives reported in (e.g., C1–C7), which feature piperazine-linked quinoline-carbonyl groups. However, its distinct α,β-unsaturated cyano-ethoxy substituent differentiates it from these analogues. Below is a comparative analysis:

Compound Key Substituents Synthetic Yield Melting Point Key Applications
Methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate Cyano, ethoxy, (E)-propenyl Not reported Not reported Intermediate for conjugation reactions
C1–C7 () Halogens, methoxy, methylthio, CF₃ 60–85% 120–220°C Anticancer agents, kinase inhibitors
Ethyl 4-methoxycinnamate () Methoxy, ethyl ester Commercial ~45°C UV filters, flavorants

Key Observations :

  • Steric Considerations: The (E)-propenyl group introduces planarity, reducing steric hindrance relative to bulky quinoline-piperazine moieties in C1–C7, which may improve solubility .
  • Thermal Stability : Ethyl 4-methoxycinnamate () has a lower melting point (~45°C) due to reduced conjugation and weaker intermolecular forces compared to the target compound’s rigid α,β-unsaturated system .
Spectroscopic and Crystallographic Comparisons
  • The cyano group in the target compound would likely produce a distinct signal at ~110–120 ppm .
  • Crystallography: highlights the use of SHELX programs for structure refinement, suggesting that the target compound’s crystal structure (if resolved) would require similar methods for analyzing π-π stacking or hydrogen bonding influenced by the cyano group .
Reactivity and Functional Group Interplay
  • Cyano Group: Unlike halogenated analogues (C2–C4), the cyano substituent enables nitrile-based reactions (e.g., hydrolysis to carboxylic acids), expanding synthetic utility.
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer higher lipophilicity than methoxy-containing derivatives (e.g., C6 ), impacting bioavailability in pharmacological contexts .

Biological Activity

Methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.261 g/mol
  • IUPAC Name : Methyl 4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)benzoate

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL

2. Anti-inflammatory Effects

This compound has demonstrated the ability to modulate inflammatory responses. It inhibits the secretion of pro-inflammatory cytokines, which is crucial in conditions such as asthma and arthritis. The mechanism involves blocking Toll-like receptor signaling pathways, which are pivotal in initiating inflammatory responses.

3. Antioxidant Properties

The compound has been evaluated for its antioxidant activity, showing potential in scavenging free radicals. This property is beneficial for protecting cells from oxidative stress, which is linked to various chronic diseases.

The biological activity of this compound is primarily attributed to its structural features:

  • Cyano Group : Enhances the compound's reactivity with biological targets.
  • Ethoxy Group : May influence solubility and bioavailability.

These functional groups allow the compound to interact with enzymes and receptors, modulating various biological pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations as low as 125 µg/mL. The study concluded that further development could lead to new treatments for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential use in managing inflammatory diseases.

Current Research and Future Directions

Ongoing research is focused on elucidating the full spectrum of biological activities and mechanisms underlying the effects of this compound. Future studies may explore:

  • In vivo Studies : To assess the therapeutic potential and safety profile.
  • Structural Modifications : To enhance efficacy and reduce toxicity.
  • Combination Therapies : Investigating synergistic effects when used with other antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.